4-(Morpholin-4-yl)butan-2-amine dihydrochloride
Overview
Description
“4-(Morpholin-4-yl)butan-2-amine dihydrochloride” is a chemical compound with the molecular formula C8H20Cl2N2O . It is a solid substance and is intended for research use only.
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H20N2O.2ClH/c1-9(2,10)3-4-11-5-7-12-8-6-11;;/h3-8,10H2,1-2H3;2*1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 231.16 g/mol. It is a solid substance and should be stored in an inert atmosphere at room temperature .Scientific Research Applications
1. Corrosion Inhibition
4-(Morpholin-4-yl)butan-2-amine dihydrochloride and similar tertiary amines have been synthesized and explored for their corrosion inhibition capabilities, particularly on carbon steel. These compounds, including 1,3-di-morpholin-4-yl-propan-2-ol (DMP), exhibit anodic inhibitive properties by forming a protective layer on the metal surface, thus retarding the anodic dissolution of iron. The inhibitive performance of such amines improves with increasing concentration, offering potential applications in protecting industrial equipment from corrosion (Gao, Liang, & Wang, 2007).
2. Antimicrobial Activities
Certain derivatives of this compound have been synthesized and tested for their antimicrobial activities. For instance, some novel 1,2,4-triazole derivatives, synthesized through reactions involving primary amines, demonstrated good to moderate activities against various test microorganisms, indicating the potential use of these compounds in creating new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
3. Synthesis and Bioactivity
The chemical structure and derivatives of this compound are crucial in synthesizing compounds with potential bioactive properties. For instance, 4-aminoquinoline derivatives, synthesized from the reaction of corresponding mono/dialkyl amines, were examined for their cytotoxic effects on human breast tumor cell lines, indicating their potential as a prototype molecule for developing new classes of anticancer agents (Zhang, Solomon, Hu, Ulibarri, & Lee, 2007).
4. Medicinal Chemistry and Pharmacological Activity
This compound derivatives are recognized for their significant medicinal chemistry applications and pharmacological activities. Morpholine, a key component, is known for its advantageous physicochemical, biological, and metabolic properties, making it a versatile scaffold in drug design and development. It has been integral in creating a wide range of bioactive molecules with therapeutic significance in tackling a broad range of medical ailments (Kourounakis, Xanthopoulos, & Tzara, 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing) .
Properties
IUPAC Name |
4-morpholin-4-ylbutan-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-8(9)2-3-10-4-6-11-7-5-10;;/h8H,2-7,9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEQZWXWNOSKRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCOCC1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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